尿促卵泡激素

描述

Urofollitropin Description

Urofollitropin is a highly purified form of human follicle-stimulating hormone (FSH) that is extracted from the urine of postmenopausal women. It is used for ovulation induction in infertile patients, particularly those who are undergoing assisted reproductive techniques such as in vitro fertilization (IVF). Urofollitropin is administered to stimulate the development of ovarian follicles in women whose own endogenous FSH levels are insufficient for ovulation or follicular development .

Synthesis Analysis

Urofollitropin is not synthesized chemically but is a natural product that is extracted and purified from human urine. The purification process aims to increase the product's purity, reduce the levels of urine-derived contaminants, and ensure a consistent level of FSH activity. Despite the purification process, urofollitropin may still contain variable levels of contaminants, which can affect its pharmacokinetics and therapeutic outcomes .

Molecular Structure Analysis

As a naturally occurring hormone, urofollitropin shares the same molecular structure as endogenous FSH. It is a glycoprotein consisting of an alpha and a beta subunit. The molecular heterogeneity of urofollitropin can be analyzed using techniques such as isoelectric focusing (IEF), which separates the different isoforms of FSH based on their isoelectric points. These isoforms may have slight differences in their pharmacological properties .

Chemical Reactions Analysis

Urofollitropin, being a biological molecule, does not undergo chemical reactions in the traditional sense. Instead, it binds to FSH receptors on the ovarian follicles, initiating a cascade of biological processes that lead to follicular development and maturation. The interaction with FSH receptors is crucial for its biological activity and is the basis for its use in fertility treatments .

Physical and Chemical Properties Analysis

The physical and chemical properties of urofollitropin are characteristic of a protein hormone. It is soluble in aqueous solutions and is administered via injection. The specific activity and purity of urofollitropin preparations can vary, and these variations can influence the clinical efficacy and safety of the product. The presence of different FSH isoforms, which can be identified by their isoelectric points, may also contribute to the variability in the product's properties and its pharmacokinetic profile .

Relevant Case Studies

Several clinical trials have been conducted to assess the efficacy and safety of urofollitropin in inducing ovulation. A prospective, multicenter, randomized, and controlled clinical trial compared domestic urofollitropin with imported urofollitropin, finding no significant differences in efficiency rate, ovulation rate, and pregnancy rate between the two. The occurrence rate of adverse reactions was also similar . Another study compared the efficacy and safety of recombinant human FSH (follitropin alfa) with urofollitropin in women undergoing ovulation induction for assisted reproductive techniques, showing no significant differences in the number of oocytes retrieved or pregnancy rates . These studies highlight the clinical utility of urofollitropin in fertility treatments and its comparability with other FSH preparations .

科学研究应用

尿促卵泡激素在不孕不育治疗中的应用

尿促卵泡激素是一种高度纯化的促卵泡激素,从绝经后妇女的尿液中提取,主要用于治疗不孕不育症。它已获得美国食品药品监督管理局 (FDA) 的批准,用于此目的。这种激素在生育治疗的卵巢刺激中起着至关重要的作用,特别是在辅助生殖技术 (ART) 中 (LoBuono, 2002)。

开发和生产

最初,用于临床的促性腺激素(如尿促卵泡激素)的制造涉及尿液产品。尿促卵泡激素是从绝经妇女的尿液中提取的,已被开发成高度纯化的形式,用于卵巢刺激的临床应用。生产过程确保了一致性和纯度,这对于其在不孕不育治疗中的有效性至关重要 (Daya, 2003)。

卵巢刺激的疗效

临床试验已证明了尿促卵泡激素在卵巢刺激方案中的疗效。研究表明,它对诱导排卵有效,并且与生育治疗中使用的其他促性腺激素具有相当的结果。这些发现强调了其作为不孕不育管理的有价值选择的作用 (Xia Wei, 2006)。

与其他促性腺激素的比较

已经进行了比较研究以评估尿促卵泡激素与其他促性腺激素(如重组促卵泡激素)的性能。这些研究有助于了解其在不孕不育的各种治疗方案中的相对疗效和适用性。此类比较对于临床实践中的明智决策至关重要 (K. Goa & A. Wagstaff, 1998)。

创新应用

尿促卵泡激素的作用超出了传统的不孕不育治疗。辅助生殖和其他生殖健康领域的创新应用正在不断探索。这包括将其与其他药物和技术相结合,以增强不同患者群体中的治疗效果 (Daya, 2004)。

作用机制

Target of Action

Urofollitropin, also known as follicle-stimulating hormone (FSH), primarily targets the follicle-stimulating hormone receptor (FSHR) . FSHR is a G-coupled transmembrane receptor that plays a crucial role in the regulation of the development, growth, pubertal maturation, and reproductive processes of the human body .

Mode of Action

This binding induces phosphorylation and activation of the PI3K (Phosphatidylinositol-3-kinase) and Akt signaling pathway , which is known to regulate many metabolic and related survival/maturation functions in cells .

Biochemical Pathways

The activation of the PI3K and Akt signaling pathway by Urofollitropin results in the stimulation of ovarian follicular growth . This pathway plays a key role in cell cycle regulation, promoting the transition from the G1 to the S phase, and it is crucial for cell survival as it inhibits apoptosis .

Pharmacokinetics

Urofollitropin is typically administered via subcutaneous injection . The time to peak concentration varies depending on the route of administration: 17 hours for intramuscular (IM) administration and 21 hours for subcutaneous (SubQ) administration . The elimination half-life also varies: 37 hours for IM and 32 hours for SubQ . These properties influence the bioavailability of Urofollitropin and its duration of action in the body .

Result of Action

The primary result of Urofollitropin’s action is the stimulation of ovarian follicular growth in women without primary ovarian failure . This can lead to the development of multiple follicles, which can then be harvested for use in assisted reproductive technologies such as gamete intrafallopian transfer (GIFT) or in vitro fertilization (IVF) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Urofollitropin. For instance, endocrine-disrupting chemicals (EDCs) can interfere with hormone action by altering hormone synthesis, secretion, transport in the blood, binding to receptors, metabolism, or excretion . These factors can potentially affect the effectiveness of Urofollitropin and other hormone-based treatments .

安全和危害

Urofollitropin may increase the risk of developing uterine cancer . It is not for use during pregnancy, as there is evidence for birth defects under follitropin treatment . Some women using urofollitropin develop a condition called ovarian hyperstimulation syndrome (OHSS), especially after the first treatment . OHSS can be a life-threatening condition .

未来方向

Urofollitropin is used together with other medicines to treat infertility in women with FSH deficiency . It is also used to help the ovaries produce multiple eggs for use in “in-vitro” fertilization . Urofollitropin is often used in women who have low levels of FSH and too-high levels of LH . Women with polycystic ovary syndrome usually have hormone levels such as this and are treated with urofollitropin to make up for the low amounts of FSH .

属性

IUPAC Name |

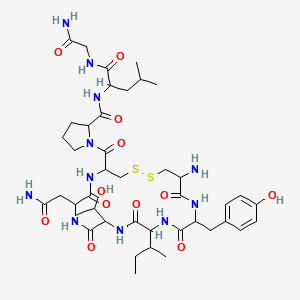

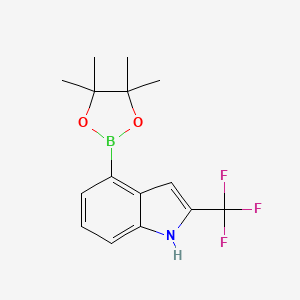

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRRIRUAESZNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869286 | |

| Record name | 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

FSH binds to the follicle stimulating hormone receptor which is a G-coupled transmembrane receptor. Binding of the FSH to its receptor seems to induce phosphorylation and activation of the PI3K (Phosphatidylinositol-3-kinase) and Akt signaling pathway, which is known to regulate many other metabolic and related survival/maturation functions in cells. | |

| Record name | Urofollitropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

97048-13-0, 146479-72-3 | |

| Record name | Urofollitropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 97048-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 146479-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)

![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)

![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)